Sodiumoleate

Description

Contextualization within Surfactant and Emulsifier Science

Sodium oleate (B1233923) is a classic example of an anionic surfactant, a class of molecules that lower the surface tension between two liquids, or between a liquid and a solid. atamanchemicals.combiotrend.com Its amphiphilic nature, possessing both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part, allows it to adsorb at interfaces, such as the boundary between oil and water. atamanchemicals.combiotrend.com This adsorption reduces the interfacial tension, facilitating the formation and stabilization of emulsions, which are dispersions of one liquid in another, immiscible liquid. atamanchemicals.comfirp-ula.org

In scientific research, sodium oleate is frequently used to investigate the mechanisms of emulsification. Studies have explored its effectiveness in stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions. firp-ula.orgipb.pt For instance, research has shown that olive oil stabilized with sodium oleate forms O/W emulsions. firp-ula.org The type of emulsion formed can depend on various factors, including the properties of the oil phase and the presence of other substances. firp-ula.org Furthermore, the concentration of sodium oleate plays a crucial role. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into aggregates called micelles. core.ac.uk These micelles are fundamental to the solubilization of water-insoluble substances and are a key area of study in surfactant science.

Historical Perspectives of Research in Colloidal and Interfacial Systems

The study of soap molecules like sodium oleate is deeply rooted in the history of colloid and interface science. In the early 20th century, the work of James William McBain was instrumental in understanding the behavior of these substances in solution. colloidsgroup.org.uk At a meeting of the Faraday Society in 1913, McBain presented experimental work on the association of soap molecules, including sodium oleate and sodium palmitate. colloidsgroup.org.uk His research demonstrated a discontinuity in the electrical conductance of soap solutions as a function of concentration, leading to the groundbreaking concept of the critical micelle concentration (CMC). colloidsgroup.org.uk This was a pivotal moment, establishing that these molecules associate into larger structures (micelles) above a certain concentration. colloidsgroup.org.uk

Early research also focused on the practical applications of surfactants like sodium oleate in creating stable emulsions. For example, early studies investigated the type of emulsions formed with different oils and stabilizing agents, noting that kerosene (B1165875) emulsions stabilized with sodium oleate were of the oil-in-water type. firp-ula.org These foundational studies laid the groundwork for the systematic investigation of the physicochemical principles governing the behavior of colloidal and interfacial systems. The diffusion of colloidal electrolytes, including sodium oleate, was also a subject of early scientific inquiry, contributing to the understanding of the size and properties of micelles. acs.org

Evolution of Sodium Oleate as a Model Amphiphile in Scientific Investigations

Sodium oleate has transitioned from being a primary component of simple soaps to a sophisticated tool in modern scientific investigations. Its well-defined structure and predictable behavior have made it an ideal model amphiphile for studying a wide range of phenomena. Researchers have extensively studied its micellization behavior under various conditions, including the effects of temperature, salt concentration, and pH. nih.govacs.org

In recent years, the scope of sodium oleate research has expanded significantly. Scientists have explored the formation of more complex structures beyond simple spherical micelles, such as wormlike micelles, which impart viscoelastic properties to solutions. tandfonline.comresearchgate.net These studies often involve the addition of salts like potassium chloride to induce the transition from spherical to wormlike micelles. tandfonline.com Furthermore, the responsiveness of sodium oleate systems to external stimuli, such as CO2, has been investigated, opening avenues for the development of "smart" materials. tandfonline.com

The interaction of sodium oleate with other molecules and materials is another active area of research. Studies have examined the behavior of mixed micellar systems containing sodium oleate and other surfactants, revealing non-ideal mixing behaviors and synergistic effects. nih.govresearchgate.netproquest.com Additionally, the influence of nanoparticles on the properties of sodium oleate solutions has been explored, with findings showing that nanoparticles can induce micellar growth and enhance viscosity. researchgate.net This evolution from a simple soap to a versatile molecular tool underscores the enduring importance of sodium oleate in advancing our understanding of colloidal and interfacial science.

Interactive Data Table: Critical Micelle Concentration (CMC) of Sodium Oleate in Different Systems

| System | CMC (mol/L) | Research Finding |

| Sodium Oleate in Rapeseed Oil | 4.4 x 10⁻⁵ | The double bond in the hydrophobic tail of sodium oleate contributes to a lower CMC compared to sodium stearate (B1226849). core.ac.uk |

| Sodium Oleate + Lecithin (B1663433) in Rapeseed Oil | 1.1 x 10⁻⁴ | The addition of lecithin significantly increases the CMC of sodium oleate, likely by increasing its solubility in the oil. core.ac.uk |

| Sodium Oleate + NaCl in Rapeseed Oil | Slightly decreased | Increasing salt concentration reduces electrostatic repulsion between surfactant head groups, promoting micelle formation at a lower concentration. core.ac.uk |

| Sodium Oleate vs. Brominated Analogues | Lower | Sodium oleate has a lower CMC than its brominated counterparts. tandfonline.com |

Interactive Data Table: Properties of Sodium Oleate in Emulsions and Micellar Systems

| System | Property Investigated | Observation |

| Water-in-Oil Emulsions | Stability | Emulsions stabilized with sodium oleate-modified nano-hydroxyapatite particles showed stability for up to 15 days. ipb.ptresearchgate.net |

| Sodium Oleate + KCl | Micelle Structure | The addition of KCl can induce the formation of viscoelastic wormlike micelles from spherical micelles. tandfonline.com |

| Sodium Oleate/OTAB + nano SiO₂ | Viscosity | Nano SiO₂ promoted the formation of wormlike micelles and enhanced the bulk viscosity in the presence of n-Octyltrimethylammonium bromide (OTAB). researchgate.net |

| Sodium Oleate + Hexadecyltrimethylammonium Bromide (HTAB) | Emulsion Type | Pure sodium oleate had poor emulsifying capacity, but adding a small amount of HTAB produced a good W/O emulsion. conicet.gov.ar |

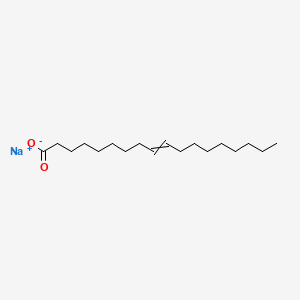

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H33NaO2 |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

sodium;octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1 |

InChI Key |

BCKXLBQYZLBQEK-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Ii. Synthesis and Derivatization Strategies

Established Synthetic Pathways for Sodium Oleate (B1233923)

The commercial production of sodium oleate primarily relies on two well-established chemical reactions: saponification of triglycerides and direct neutralization of oleic acid.

Saponification of Triglycerides: This traditional method involves the alkaline hydrolysis of fats and oils rich in oleic acid, such as olive oil or tallow. libretexts.orgbyjus.combyjus.com The triglycerides in these natural sources react with a strong base, typically sodium hydroxide (B78521) (NaOH), in a process known as saponification. byjus.comscispace.com This reaction cleaves the ester bonds of the triglycerides, yielding glycerol (B35011) and a mixture of fatty acid salts. byjus.combyjus.com When oleic acid is the predominant fatty acid in the starting material, sodium oleate is the primary product. sciencesfp.com The general reaction can be represented as:

(C₁₇H₃₃COO)₃C₃H₅ + 3 NaOH → 3 C₁₇H₃₃COONa + C₃H₅(OH)₃ (Triglyceride (Triolein) + Sodium Hydroxide → Sodium Oleate + Glycerol)

The resulting soap is then purified to remove excess alkali, glycerol, and other impurities. atamanchemicals.com

Direct Neutralization of Oleic Acid: This pathway offers a more direct route to high-purity sodium oleate. It involves the reaction of purified oleic acid with a sodium-containing base. libretexts.orgatamanchemicals.com Sodium hydroxide is a common choice, reacting with oleic acid in an acid-base neutralization to form sodium oleate and water. atamanchemicals.comphysiology.org The reaction is often carried out in an alcoholic solution, and the product is obtained after evaporating the solvent. atamanchemicals.com

C₁₇H₃₃COOH + NaOH → C₁₇H₃₃COONa + H₂O (Oleic Acid + Sodium Hydroxide → Sodium Oleate + Water)

Other alkaline agents like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) can also be employed for neutralization.

Table 1: Comparison of Primary Synthesis Pathways for Sodium Oleate

| Feature | Saponification of Triglycerides | Direct Neutralization of Oleic Acid |

|---|---|---|

| Primary Reactants | Natural oils/fats (e.g., olive oil), Sodium Hydroxide | Purified Oleic Acid, Sodium Hydroxide/Carbonate |

| Key Byproduct | Glycerol | Water |

| Purity Control | Dependent on feedstock purity and purification steps | High, dependent on purity of starting oleic acid |

| Industrial Scale | Widely used for large-scale soap production atamanchemicals.com | Employed for producing higher purity grades |

**2.2. Functionalization and Modification Methodologies

The versatility of sodium oleate can be enhanced by modifying its chemical structure or using it to alter the properties of other materials.

To improve properties like foaming, stability, and resistance to salts and temperature, sodium oleate can be chemically modified. dntb.gov.uaresearchgate.net One such method is hydroxymethylation, which involves the introduction of hydroxymethyl groups. researchgate.netresearchgate.net Research has demonstrated the modification of sodium oleate through a reaction with formaldehyde (B43269) to prepare novel surfactants. researchgate.netresearchgate.net These modified surfactants, characterized by techniques like Fourier transform infrared spectroscopy (FTIR) and mass spectrometry (MS), have shown potential as chemicals for oilfield applications due to their effects on interfacial tension and foaming properties. researchgate.net

Sodium oleate is a widely used surfactant for the surface modification of nanoparticles. nih.govresearchgate.netconcytec.gob.peconcytec.gob.pe Its role as a capping agent is crucial in preventing the agglomeration of nanoparticles and ensuring their stable dispersion in various media. nih.govsci-hub.seresearchgate.net The carboxylate head of the oleate molecule attaches to the nanoparticle surface, while the long, hydrophobic hydrocarbon tail extends outwards. e3s-conferences.org

This technique is frequently applied in the synthesis of various nanoparticles:

Magnetic Nanoparticles: In the synthesis of magnetite (Fe₃O₄) or cobalt-doped ferrite (B1171679) nanoparticles, sodium oleate is used to create a stabilizing layer, rendering the particles dispersible in water or non-polar solvents for applications like wastewater treatment. e3s-conferences.org

Barium Titanate (BaTiO₃) Nanoparticles: Chemical modification of BaTiO₃ nanoparticles with sodium oleate has been shown to prevent their agglomeration in aqueous solutions. researchgate.netconcytec.gob.peconcytec.gob.pe

Silver (Ag) Nanoparticles: An environmentally benign method uses ethanol (B145695) as both a solvent and reductant, with sodium oleate acting as a low-cost and effective capping agent to stabilize the synthesized silver nanoparticles. sci-hub.seresearchgate.net

Silica (B1680970) (SiO₂) Nanoparticles: Sodium oleate is grafted onto the surface of silica nanoparticles to enhance their interaction and dispersion within polymer solutions for applications like enhanced oil recovery. acs.orgacs.org

The effectiveness of the modification depends on factors like the concentration of sodium oleate and the reaction conditions. acs.org

Sodium oleate molecules can spontaneously organize on various substrates to form highly ordered, compact molecular layers known as self-assembled monolayers (SAMs). nih.govacs.orgresearchgate.netacs.org This process can dramatically alter the surface properties of the substrate.

A notable application is in corrosion inhibition. A self-assembled monolayer of sodium oleate can be generated on mild steel surfaces using the dip coating method. nih.govacs.orgresearchgate.net Characterization using techniques like Infrared Reflection Absorption Spectroscopy (IRRAS) and contact angle measurements confirms the formation of a crystalline and stable film. nih.govacs.org This oleate-derived SAM enhances the corrosion resistance of the steel in saline environments. nih.govacs.org The formation and effectiveness of the SAM are influenced by parameters such as pH and temperature. nih.govacs.org Studies have also explored the formation of sodium oleate SAMs on other surfaces like anodized aluminum. researchgate.net

Green Chemistry Approaches in Sodium Oleate Synthesis

In alignment with the principles of sustainability, greener methods for sodium oleate synthesis are being actively researched. These approaches focus on using renewable resources, less hazardous chemicals, and more efficient processes.

Enzymatic Synthesis: A promising green alternative involves the use of enzymes, specifically lipases, to catalyze the synthesis. researchgate.netresearchgate.netacs.org Lipases can be used for the esterification of oleic acid to produce oleate esters, which can then be saponified. researchgate.netresearchgate.net For example, lipase (B570770) from Candida antarctica has been successfully used to catalyze the esterification of oleic acid. acs.org This enzymatic approach operates under milder conditions than traditional chemical synthesis and avoids the use of harsh reagents.

Use of Renewable and Waste Feedstocks: A key aspect of green synthesis is the utilization of renewable raw materials. sci-hub.se Sodium oleate is inherently derived from natural fats and oils, which are renewable. sciencesfp.comatamanchemicals.com Furthermore, there is growing interest in using waste cooking oil as a sustainable and low-cost feedstock for sodium oleate production. This strategy not only provides an economical alternative but also addresses waste management issues. The process involves filtering the used oil and then performing saponification. While purification might be required for certain applications, the resulting sodium oleate is suitable for various uses.

Iii. Fundamental Interfacial Science and Self Assembly Phenomena

Mechanisms of Interfacial Tension Reduction

Sodium oleate (B1233923), the sodium salt of oleic acid, is an anionic surfactant renowned for its ability to modify interfacial properties. capes.gov.br Its efficacy stems from its amphiphilic molecular structure, which consists of a long, hydrophobic hydrocarbon tail (the oleate chain) and a polar, hydrophilic carboxylate head group (-COO⁻Na⁺). mdpi.comjournalirjpac.com This dual nature drives the molecule to adsorb at interfaces, such as air-water or oil-water, to minimize the unfavorable contact between its hydrophobic tail and the aqueous phase.

The primary mechanism of interfacial tension reduction involves the spontaneous migration and orientation of sodium oleate molecules at an interface. scirp.org The hydrophilic carboxylate head groups remain in the aqueous phase while the hydrophobic hydrocarbon tails align themselves away from the water, either into the non-aqueous phase (like oil) or towards the air. rsc.org This adsorption and arrangement create a molecular film at the interface. jetir.org

This interfacial film disrupts the cohesive energy at the surface of the liquid. In the case of the air-water interface, it weakens the strong hydrogen bonding network among water molecules, thereby lowering the surface tension. journalirjpac.comscirp.org At an oil-water interface, the surfactant molecules position themselves as a bridge between the two immiscible phases, reducing the energy penalty of their contact and thus lowering the interfacial tension. journalirjpac.com

The process of forming this self-assembled monolayer involves several stages. Initially, individual surfactant molecules adsorb at the interface. This is followed by a slower phase where the hydrocarbon chains straighten and orient themselves, and finally, a reorientation stage occurs as the molecules pack together, which can take from minutes to hours to reach equilibrium. rsc.org The density of this packed layer is influenced by factors such as ionic strength; an increase in electrolytes can compress the electrical double layer of the hydrophilic head groups, allowing for a higher concentration of surfactant at the interface and a more significant reduction in interfacial tension. researchgate.net Studies have also confirmed the co-adsorption of different oleate species, such as molecular and ionic forms, which collectively contribute to the modification of interfacial properties. tandfonline.com

Micellization Behavior and Critical Micelle Concentration (CMC)

As the concentration of sodium oleate in an aqueous solution increases, the interface becomes saturated with surfactant monomers. Beyond a certain concentration, known as the Critical Micelle Concentration (CMC), the monomers begin to self-assemble into organized aggregates called micelles. mdpi.com In a micelle, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic head groups form the outer shell, remaining in contact with the aqueous environment. This process is a crucial aspect of its surfactant behavior and is highly sensitive to the surrounding chemical and physical conditions.

The pH of the aqueous solution has a profound effect on the micellization of sodium oleate because it dictates the equilibrium between oleic acid and its conjugate base, the oleate anion. researchgate.net At a pH below the pKa of oleic acid (around 5), the protonated, less soluble oleic acid form predominates. As the pH increases above the pKa, particularly above pH 8, the deprotonated oleate anion becomes the dominant species. researchgate.net

This speciation directly impacts surface activity and micelle formation. Research has shown that the CMC of sodium oleate increases significantly with an increase in pH within the alkaline range of 7 to 12. researchgate.netnih.govdiva-portal.org This is because at higher pH values, the increased ionization of the carboxylate head groups leads to greater electrostatic repulsion between them. This repulsion opposes the aggregation of monomers into micelles, thus requiring a higher concentration of the surfactant to initiate micellization. researchgate.net At a very high pH (e.g., 12), where the oleate anion is the primary form, synergism in mixed surfactant systems is observed, whereas at a more neutral pH of 8, this effect may not be present. tandfonline.com The formation of different self-assembled structures, from micelles to vesicles, is also dependent on the interplay between pH, concentration, and temperature. researchgate.net

Table 1: Effect of pH on the Critical Micelle Concentration (CMC) of Sodium Oleate

| pH | CMC (mM) | Temperature (°C) | Comments | Source |

| 7-12 | Increases with pH | 25 | CMC increases from 17 to 90 µM in this pH range. | researchgate.netnih.gov |

| 10 | 0.33 g/L (~1.08 mM) | Not specified | Determined by surface tension measurement. | nih.govacs.org |

| 12 | 0.1 | 25 | The major component is the oleate ion. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Temperature influences the thermodynamics of micellization, affecting both the CMC and the structure of the micelles. The effect of temperature on the CMC of sodium oleate is complex, with different studies reporting varying trends depending on the specific conditions, such as the solvent system.

Some studies, often conducted in alcohol-water systems or pure water, have observed that the CMC of sodium oleate increases with rising temperature. jetir.orgijsr.net This suggests that at higher temperatures, more energy is required to overcome the thermal motion of the surfactant molecules and promote their aggregation into micelles. Conversely, other research focusing on aqueous solutions has shown that the CMC can decrease as temperature decreases. For instance, one study found the CMC decreased from 9.49 × 10⁻⁴ mol/L at 305.0 K (31.85°C) to 6.85 × 10⁻⁴ mol/L at 288.0 K (14.85°C). mdpi.com This behavior can be attributed to changes in water structure and the hydrophobic effect; lower temperatures can strengthen the hydrophobic interactions that drive micellization. The enthalpy and entropy of micellization are key thermodynamic parameters that govern these temperature dependencies.

Table 2: Reported CMC Values of Sodium Oleate at Different Temperatures

| Temperature (K) | Temperature (°C) | CMC (mol/L) | Solvent System | Source |

| 288.0 | 14.85 | 6.85 × 10⁻⁴ | Deionized Water | mdpi.com |

| 295.0 | 21.85 | 7.84 × 10⁻⁴ | Deionized Water | mdpi.com |

| 298.15 | 25 | Increases with T | Alcohol-Water | ijsr.net |

| 303.0 - 318.0 | 29.85 - 44.85 | Increases with T | Alcohol-Water | jetir.org |

| 305.0 | 31.85 | 9.49 × 10⁻⁴ | Deionized Water | mdpi.com |

This table is interactive. Click on the headers to sort the data.

The presence of electrolytes in an aqueous sodium oleate solution has a significant impact on its micellization behavior. The addition of inorganic salts, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), generally leads to a decrease in the CMC. researchgate.netcore.ac.uk

This phenomenon is primarily due to the "salting-out" effect and the screening of electrostatic interactions. The added electrolyte ions (counter-ions, in this case Na⁺) increase the ionic strength of the solution and accumulate around the charged head groups of the oleate monomers. This effectively shields the electrostatic repulsion between the anionic carboxylate groups, making it easier for them to pack together. core.ac.uk With the repulsive barrier lowered, micelle formation becomes more favorable and can occur at a lower surfactant concentration. One study reported a decrease in the CMC of sodium oleate from 1.1 x 10⁻³ mol/dm³ in pure water to 0.4 x 10⁻³ mol/dm³ with the addition of 2 mol/m³ of potassium chloride. researchgate.net

Table 3: Effect of Electrolytes on Sodium Oleate CMC

| Electrolyte | Electrolyte Concentration | CMC of Sodium Oleate (M) | Temperature (°C) | Source |

| None | 0 | 1.1 x 10⁻³ | Not specified | researchgate.net |

| Potassium Chloride | 2 mol/m³ | 0.4 x 10⁻³ | Not specified | researchgate.net |

| Potassium Chloride | 10 mol/m³ | 0.1 x 10⁻³ | Not specified | researchgate.net |

| Sodium Sulfate | 0.1 M | ~2.0 x 10⁻⁴ | 25 | acs.org |

| Sodium Chloride | Not specified | Decreases CMC | Not specified | core.ac.uk |

This table is interactive. Click on the headers to sort the data.

The role of dissolved gases and their nucleation into nanobubbles is an emerging area of study in surfactant science. Research indicates that the presence and state of dissolved gases can influence the micellization of sodium oleate. nih.gov When a sodium oleate solution is subjected to compression-decompression cycles, which can induce gas nucleation and the formation of stable nanobubbles, its interfacial properties are altered. nih.gov

The interaction of sodium oleate with polymers in aqueous solutions can lead to the formation of polymer-surfactant complexes, which significantly alters the aggregation behavior compared to the pure components. This is of interest in many industrial applications where both polymers and surfactants are present.

Studies involving Polyvinyl Alcohol (PVA), a non-ionic polymer, show that the presence of sodium oleate can markedly increase the amount of PVA that adsorbs onto a surface like calcite. scirp.orgresearchgate.net This is attributed to the formation of polymer-surfactant complexes in the solution, likely through physical interactions such as hydrogen bonding between the oleate anions and the polymer. scirp.orgresearchgate.net These complexes then adsorb onto the surface, influencing the structure and thickness of the adsorbed polymer layer. scirp.org

Similarly, interactions have been observed with Polyethylene Glycol (PEG). The addition of PEG to a sodium oleate solution has a significant impact on the micelle structure. hereon.de Small-angle neutron scattering studies have revealed that the presence of PEG leads to a notable decrease in the micelle aggregation number, meaning the micelles formed are smaller. hereon.deresearchgate.net This indicates that the polymer chains associate with the surfactant molecules, altering the thermodynamics and geometry of self-assembly. researchgate.net

Formation and Characterization of Polymolecular Aggregates

Sodium oleate, in conjunction with its protonated form, oleic acid, demonstrates a remarkable capacity for self-assembly into various polymolecular aggregates in aqueous and non-aqueous environments. These structures, ranging from micelles and vesicles to complex gel networks, are governed by a delicate interplay of intermolecular forces, including hydrophobic interactions, hydrogen bonding, and electrostatic forces. The specific morphology of the resulting aggregate is highly sensitive to environmental conditions such as pH, concentration, and the presence of other molecules.

Mixtures of oleic acid and sodium oleate are well-known for their ability to spontaneously form bilayer structures in aqueous solutions, which typically manifest as spherical vesicles encapsulating an aqueous core. acs.org This process is a cornerstone of research into primitive cell models due to the prebiotic relevance of fatty acids. nih.gov The formation of these vesicles is not only dependent on the concentration of the fatty acid and its salt but is also critically influenced by the pH of the medium. nih.gov

The formation and stability of vesicles from oleic acid and sodium oleate are intricately linked to the pH of the aqueous solution, which dictates the ratio of protonated oleic acid to deprotonated oleate ions. ias.ac.in Stable vesicles typically form in a narrow pH range around the apparent pKa of oleic acid, which is approximately 8. ias.ac.innih.gov

At high pH (pH > 10): Oleic acid is fully deprotonated to oleate, which self-assembles into micelles. nih.govias.ac.in

Near the pKa (pH 7.5 - 9): A mixture of protonated oleic acid and deprotonated oleate exists. The hydrogen bonding between the carboxylic acid group of oleic acid and the carboxylate headgroup of oleate facilitates the formation of stable bilayer structures, leading to the spontaneous formation of vesicles. nih.govias.ac.in Vesicles in this pH range can be stable for several days. nih.gov

At low pH (pH < 7.5): Oleic acid is the predominant species, leading to the formation of oil droplets or other metastable phases instead of vesicles. nih.govias.ac.in

The stability of these fatty acid vesicles is sensitive to ionic strength. nih.gov However, the pH range for stable vesicle formation can be widened by incorporating long-chain alcohols into the mixture. nih.govtandfonline.com For instance, the addition of decanol (B1663958) or dodecanol (B89629) can promote the formation of vesicles at pH values significantly above the pKa of oleic acid. nih.gov

Table 1: pH-Dependent Self-Assembly of Oleic Acid/Sodium Oleate

| pH Range | Predominant Species | Primary Aggregate Structure | Reference |

|---|---|---|---|

| > 10 | Oleate | Micelles | nih.govias.ac.in |

| 7.5 - 9 | Oleic Acid & Oleate | Vesicles | nih.gov |

| < 7.5 | Oleic Acid | Oil Droplets | nih.govias.ac.in |

The critical vesicle concentration (CVC), also referred to as the critical concentration for bilayer formation (CBC), is the minimum concentration of amphiphiles required to form vesicles. mdpi.com Below the CVC, fatty acids exist predominantly as monomers or small, non-vesicular aggregates. arxiv.org

For oleic acid/oleate systems at a pH between 8.5 and 9.9, the CVC has been reported to be in the range of 0.4–0.7 mM. mdpi.com In another study, the CVC for an oleic acid–sodium oleate system at a molar ratio of 1.0 in water was determined to be 0.10 mM using fluorescence spectroscopy with pyrene (B120774) as a probe. psu.edu This technique relies on the change in the fluorescence emission spectrum of pyrene as it partitions from the aqueous environment into the hydrophobic interior of the vesicles. psu.edu

Table 2: Critical Vesicle Concentration (CVC) of Oleic Acid/Sodium Oleate

| System | Method | CVC (mM) | Reference |

|---|---|---|---|

| Oleic acid/oleate (pH 8.5-9.9) | Not specified | ~0.4–0.7 | mdpi.com |

| Oleic acid–sodium oleate (molar ratio 1.0) in water | Fluorescence (Pyrene probe) | 0.10 | psu.edu |

An interesting phenomenon is the transformation of submicrometer-sized large unilamellar vesicles (LUVs) of oleic acid/sodium oleate into cell-sized giant vesicles (GVs), with diameters of several micrometers, on or near glass surfaces. acs.org This transformation has been observed to be induced by the presence of adsorbed hydrocarbons, such as squalane, on the glass surface. acs.org

The process is highly dependent on the cleanliness of the surface. Extensive cleaning of the glass with acid, base, or detergents drastically reduces the formation of GVs, suggesting that trace amounts of chemicals on commercial cover glasses can trigger the fusion of LUVs into larger GVs. acs.org This dynamic nature of single-chain surfactants like oleic acid is believed to play a crucial role in this growth and transformation, a phenomenon not generally observed with double-chain phospholipids. acs.org The formation of GVs can also be facilitated in bulk solution under specific buffer conditions without the need for surface interactions. nih.gov

The transition from micelles to vesicles and the subsequent growth of these vesicles are dynamic processes. The growth of pre-existing fatty acid vesicles can be achieved by adding fatty acid micelles to the vesicle suspension. nih.gov When alkaline oleate micelles are introduced into a buffered solution containing oleic acid/oleate vesicles, they become thermodynamically unstable and contribute to the growth of the vesicles. nih.govnih.gov

Kinetic studies using stopped-flow techniques have revealed that the growth of oleate vesicles occurs in two distinct phases: a fast phase and a slow phase. nih.gov

Fast Phase: This initial rapid growth is stoichiometrically limited by the surface area of the pre-existing vesicles. It is proposed to involve the formation of a "shell" of fatty acid around a vesicle, followed by its rapid incorporation. nih.gov

Slow Phase: This phase may result from the incorporation of fatty acid that was trapped in an intermediate aggregated state. nih.gov

Sodium oleate, particularly in combination with oleic acid, can act as an organogelator, structuring edible oils into semi-solid materials known as oleogels. researchgate.netrsc.org This process of oleogelation involves the self-assembly of the gelators into a three-dimensional network that entraps the liquid oil. researchgate.net

The mechanism of gelation is primarily driven by physical interactions, such as hydrogen bonding and van der Waals forces, leading to the formation of supramolecular structures. researchgate.netmdpi.com Small-angle scattering studies have shown that the structures formed by oleic acid and sodium oleate mixtures can be either inverse micellar or lamellar phases, which combine to form crystalline, space-filling networks. rsc.orgresearchgate.net Network formation is typically observed at gelator concentrations above 10 wt%. rsc.orgrsc.org

The strength of the resulting oleogel is dependent on the molar ratio of oleic acid to sodium oleate, with gels being stronger when only oleic acid is used. rsc.org The presence of small amounts of water (up to 1.5 wt%) can enhance the gel strength, likely by providing supplementary hydrogen bonding. However, higher water concentrations (above 2.0 wt%) inhibit the self-assembly process and lead to the collapse of the gel network. rsc.orgrsc.org Polarized light microscopy reveals that the morphology of the crystalline network can vary, with sodium oleate forming large, polydisperse aggregates, while mixtures with oleic acid result in smaller crystals. rsc.org

Oleogelation Mechanisms and Network Structures

Role of Oleic Acid/Sodium Oleate Ratio in Gel Strength

The mechanical strength of organogels formed by mixtures of oleic acid and sodium oleate is significantly influenced by the molar ratio of these two components. Rheological measurements have demonstrated that the gel strength, often quantified by the storage modulus (G'), is dependent on this ratio. researchgate.netrsc.org In studies examining various ratios, it has been observed that gel strength is actually greater when only oleic acid is used as the structurant compared to mixtures with sodium oleate. researchgate.netrsc.orgrsc.orgscispace.com Another perspective from research on oleogels in triglyceride oils indicates that while gel strength increases with a higher concentration of sodium oleate, the addition of oleic acid to a system with a constant sodium oleate concentration leads to a decrease in gel strength. researchgate.netuq.edu.au This phenomenon is hypothesized to be due to the partial dissolution of the gel-mediating sodium oleate lamellar crystals by the oleic acid. researchgate.netuq.edu.au

Table 1: Effect of Oleic Acid to Sodium Oleate Ratio on Gel Strength

| Oleic Acid : Sodium Oleate Ratio | Observation on Gel Strength (Storage Modulus, G') | Structural Characteristics |

| 1:0 (Oleic Acid only) | Highest gel strength observed. researchgate.netrsc.orgscispace.com | Forms effective crystalline networks. |

| 3:1, 2:1, 1:1, 1:2, 1:3 | Gel strength varies and is generally lower than pure oleic acid. researchgate.netrsc.org | A mix of inverse micellar and lamellar phases. rsc.orgscispace.com |

| 0:1 (Sodium Oleate only) | Forms lamellar crystalline structures. researchgate.netuq.edu.au | Gel strength increases with SO concentration. uq.edu.au |

| 1:4 to 2:1 | Addition of OA decreases gel strength. researchgate.netuq.edu.au | Simultaneous presence of inverse micellar structures. researchgate.netuq.edu.au |

Supramolecular Assembly in Organogels

The formation of organogels from mixtures of oleic acid and its sodium salt, sodium oleate, is a result of the supramolecular assembly of these low molecular weight organogelators. rsc.orgscispace.com This self-assembly process drives the formation of complex phases through various intermolecular interactions, trapping large volumes of a hydrophobic medium within a three-dimensional network. rsc.orgscispace.comgoogle.com In these systems, the molecules arrange into structures that can vary depending on the specific conditions, such as the molar ratio of the components. researchgate.netscispace.com

Small-angle scattering studies have revealed that the self-assembled structures in these organogels are typically either inverse micellar phases or lamellar phases. researchgate.netrsc.orgscispace.com These primary structures then combine to create space-filling crystalline networks that provide the gel its solid-like properties. researchgate.netrsc.orgscispace.com The formation of these networks is a critical step, generally occurring when the total concentration of the structuring agents (oleic acid and sodium oleate) exceeds 10% by weight. researchgate.netrsc.orgscispace.com The ability of oleic acid and sodium oleate to form these diverse assemblies is foundational to their use in structuring edible lipid phases and other hydrophobic media. researchgate.netrsc.orgscispace.com The process is an example of how specific molecular interactions, like hydrogen bonding between the acid and salt headgroups, can be harnessed to create functional materials from simple, unsaturated fatty acid components. rsc.orgcopernicus.org

Effects of Water Content on Gel Formation

The presence of water, even in small quantities, plays a critical role in the formation and stability of organogels structured by oleic acid and sodium oleate. Research indicates that the addition of a limited amount of water can significantly enhance the strength of these organogels. researchgate.netrsc.orgscispace.com Specifically, adding up to 1.5 wt% of water has been shown to increase gel strength. researchgate.netrsc.orgscispace.com This enhancement is attributed to the formation of supplementary hydrogen bonds, likely involving the polar head groups of the oleic acid and sodium oleate molecules. researchgate.netrsc.org The water molecules can act as bridges, strengthening the interactions within the self-assembled network. rsc.org

However, this strengthening effect is highly dependent on the water concentration. When the water content becomes excessive, typically greater than 2.0 wt%, it inhibits the assembly process. researchgate.netrsc.orgscispace.com This inhibition leads to a collapse of the gel network. researchgate.netrsc.orgscispace.com The presence of small amounts of water can also influence the crystal morphology, with micrographs showing more needle-like crystal shapes, suggesting that water enhances the interactions between the oleic acid and sodium oleate molecules. rsc.org

Table 2: Influence of Water Content on Oleic Acid/Sodium Oleate Organogel Strength

| Water Content (wt%) | Effect on Gel Strength (G') | Proposed Mechanism |

| 0.5 - 1.5 | Increased gel strength. researchgate.netrsc.org | Enhancement of hydrogen bonding between polar head groups. researchgate.netrsc.org |

| > 2.0 | Inhibition of assembly, leading to gel collapse. researchgate.netrsc.orgscispace.com | Disruption of the self-assembled network structure. researchgate.net |

Electrocapillary Phenomena at Oil-Water Interfaces

Electrocapillarity, the change in interfacial tension in response to an applied electric field, is a key phenomenon observed at the interface between oil and aqueous solutions. The presence of sodium oleate significantly modifies this behavior. nih.govjst.go.jp When sodium oleate is added to an edible oil, the interfacial tension between the oil and a saline solution decreases under an applied electric field. nih.govjst.go.jpscience.gov In contrast, this decrease is not observed for additive-free oil or oil containing only oleic acid. nih.govjst.go.jpscience.gov

This difference is closely linked to the degree of interfacial polarization. nih.govjst.go.jp Microscopic observations suggest that the magnitude of interfacial polarization increases in the order of additive-free oil < oleic acid-oil < sodium oleate-oil. nih.govjst.go.jpresearchgate.net The greater polarization in the presence of sodium oleate facilitates a more pronounced electrocapillary effect. nih.govresearchgate.net

Furthermore, the pH of the aqueous phase plays a crucial role. For an oil containing sodium oleate, the decrease in interfacial tension is markedly larger when the aqueous phase is saline (pH 5.4-5.6) compared to a phosphate-buffered saline (PBS) at a higher pH of 7.2-7.4. nih.govjst.go.jpjst.go.jp This difference is not simply explained by the magnitude of polarization, but is likely due to the pH-dependent ratio of ionized (oleate) and non-ionized (oleic acid) species at the interface. nih.govjst.go.jp

Self-Propelled Motion at Interfaces: Mechanistic Studies

Sodium oleate can induce spontaneous, self-propelled motion of objects at liquid-liquid interfaces, a phenomenon driven by gradients in interfacial tension. acs.orgacs.orgnih.gov Experimental studies have investigated the motion of a sodium oleate tablet placed at a water-nitrobenzene interface. acs.orgacs.org While no motion occurs at the air-water surface, the tablet becomes self-propelled at the oil-water interface. acs.orgacs.org

The driving force behind this motion is a continuous imbalance in the interfacial tension around the tablet. acs.orgacs.orgnih.gov This imbalance is caused by the inhomogeneous adsorption of oleate and oleic acid molecules at the interface as they dissolve from the tablet. acs.orgacs.orgnih.gov The interfacial tension is constantly higher in the forward direction of motion compared to the rear, creating a net force that pushes the tablet forward. acs.org This mechanism is a clear example of the conversion of chemical energy into mechanical work under isothermal conditions. acs.orgkyoto-u.ac.jp

This interfacial tension gradient also generates a Marangoni flow, which is a fluid flow along the interface from regions of lower to higher interfacial tension. acs.orgacs.org This flow, particularly behind the moving object, tends to create a drag that decelerates the motion. acs.orgacs.orgnih.gov Therefore, the observed kinetics of the self-propelled object are a result of the balance between the forward-propelling force from the interfacial tension difference and the retarding force from the Marangoni flow. acs.orgacs.org

Iv. Advanced Spectroscopic and Microscopic Characterization

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopic methods are fundamental in identifying the functional groups of sodium oleate (B1233923), understanding its electronic structure, and analyzing its interactions with other molecules and surfaces.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups within the sodium oleate molecule. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a molecular fingerprint of the compound.

In the FTIR spectrum of sodium oleate, distinct peaks corresponding to the vibrations of its constituent bonds are observed. The presence of the carboxylate group (COO⁻) is a key feature, distinguishing it from oleic acid. The hydrocarbon chain also gives rise to several characteristic absorption bands. These bands can be sensitive to the local environment, providing information about intermolecular interactions and conformational changes. For instance, shifts in the positions of the carboxylate stretching bands can indicate coordination with metal ions on a mineral surface. researchgate.netnih.gov The adsorption of sodium oleate onto surfaces like titania, apatite, and ilmenite (B1198559) has been studied using FTIR, revealing the nature of the adsorbed species, which can include the oleate anion, oleic acid monomers, or dimers depending on the pH and surface characteristics. researchgate.netacs.org

Key vibrational modes observed in the FTIR spectrum of sodium oleate include the symmetric and asymmetric stretching of the CH₂ groups in the alkyl chain, the stretching of the C=C double bond, and the symmetric and asymmetric stretching of the carboxylate group. researchgate.netresearchgate.net

Table 1: Characteristic FTIR Absorption Bands for Sodium Oleate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~3003-3009 | Olefinic C-H stretching | C=C-H | researchgate.net |

| ~2957 | Asymmetric CH₃ stretching | -CH₃ | mdpi.com |

| ~2923-2927 | Asymmetric CH₂ stretching | -CH₂- | researchgate.netresearchgate.net |

| ~2852-2854 | Symmetric CH₂ stretching | -CH₂- | researchgate.netresearchgate.net |

| ~1639 | Symmetric COO⁻ stretching | Carboxylate | researchgate.net |

| ~1464-1470 | CH₂ bending (scissoring) | -CH₂- | researchgate.netmdpi.com |

| ~1457 | C-O-H angular deformation | Carboxylate | researchgate.net |

FT-Raman spectroscopy serves as a complementary technique to FTIR, providing information about the vibrational modes of a molecule. It is particularly useful for studying the hydrocarbon chain conformation of sodium oleate. The technique is based on the inelastic scattering of monochromatic light from a laser source.

Studies using FT-Raman spectroscopy have focused on the thermotropic phase behavior of sodium oleate. researchgate.net The temperature dependence of conformationally sensitive bands, such as those in the C-H stretching region (2800–2900 cm⁻¹), C-C stretching region (1050–1150 cm⁻¹), and CH₂ rocking region (830–900 cm⁻¹), allows for the characterization of the order and disorder of the alkyl chains. researchgate.net The presence of sharp bands in the C-C stretching region is indicative of a well-ordered state of the hydrocarbon chains. nih.gov This technique has been instrumental in demonstrating that as temperature increases, sodium oleate undergoes phase transitions associated with the melting of the hydrocarbon chains, leading to an increase in gauche conformers. researchgate.net

Ultraviolet (UV) spectrophotometry is a quantitative technique used to measure the concentration of a substance in a solution by determining its absorbance of UV light. For sodium oleate, this method is particularly valuable for adsorption studies, allowing for the determination of the amount of surfactant adsorbed onto a solid surface from a solution. scispace.comjournalirjpac.com

Aqueous solutions of sodium oleate exhibit characteristic absorbance peaks in the UV region. Two primary peaks are typically observed, corresponding to the π → π* electronic transition of the C=C double bond and the n → π* electronic transition of the COO⁻ functional group. researchgate.netacs.orgresearchgate.net The positions and intensities of these peaks can be influenced by factors such as concentration and pH. researchgate.netacs.org For example, under typical concentrations used in flotation studies, the π → π* transition peak has been observed to redshift to a maximum absorbance (λmax) of 203 nm. researchgate.netacs.org Changes in pH, which affect the protonation state of the carboxylate group, can lead to shifts in the UV spectrum, a phenomenon that can be leveraged in quantitative analysis. researchgate.netacs.org

Table 2: UV Absorbance Peaks for Aqueous Sodium Oleate

| Wavelength (λmax) | Electronic Transition | Corresponding Group | Reference |

| ~190 nm | π → π | C=C | researchgate.netacs.orgresearchgate.net |

| ~232 nm | n → π | COO⁻ | researchgate.netacs.orgresearchgate.net |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. While direct analysis of sodium oleate is possible, MS is often employed for the characterization of its derivatives to enhance sensitivity and provide more detailed structural information. nih.govresearchgate.net Fatty acids like oleic acid often have poor ionization efficiency, making derivatization a common strategy prior to analysis. nih.gov

Chemical derivatization of the carboxyl group can improve ionization efficiency, particularly for techniques like electrospray ionization (ESI). semanticscholar.orgspectroscopyonline.com Common derivatization methods include methylation to form fatty acid methyl esters (FAMEs). nih.gov These derivatives can then be analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govsemanticscholar.org The resulting mass spectrum provides the molecular weight of the derivative, and fragmentation patterns can be used to confirm the structure of the original fatty acid chain. researchgate.net This approach is crucial for identifying and quantifying oleate in complex biological or industrial samples.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. specs-group.comwisc.edu XPS is a powerful tool for studying the adsorption of sodium oleate onto various surfaces, such as minerals. researchgate.net

When sodium oleate adsorbs onto a substrate, XPS can detect the presence of key elements like carbon, oxygen, and sodium on the surface. researchgate.net More importantly, high-resolution scans of the C 1s and O 1s regions can provide information about the chemical environment of these atoms. This allows researchers to distinguish between the hydrocarbon chain (C-C, C-H), the carbon-oxygen bonds in the carboxylate group, and any interactions between the oleate and the surface atoms of the substrate. nih.gov This information is critical for understanding the mechanism of adsorption, whether it is physisorption or chemisorption involving the formation of new chemical bonds. researchgate.net

Scattering and Diffraction Methods for Aggregate Structure

Scattering and diffraction techniques are indispensable for investigating the structure of sodium oleate aggregates, such as micelles and lamellar phases, in both solution and solid states.

X-ray diffraction (XRD) is a primary tool for determining the crystalline structure and phase behavior of sodium oleate. researchgate.netnih.gov In its solid state, sodium oleate can form ordered lamellar structures, and XRD can measure the repeat period of these layers. researchgate.net The technique has been used to study the thermotropic behavior of sodium oleate, revealing transitions between different crystalline and liquid crystalline phases as a function of temperature. researchgate.net For instance, studies have identified a crystalline ordered lamellar structure with a specific repeat period at lower temperatures, which transitions to other phases upon heating. researchgate.net

Small-angle laser scattering (SALS) is another valuable technique, particularly for characterizing the size and structure of aggregates in solution, such as those formed during flocculation processes in mineral processing. nih.gov SALS can determine the apparent size of aggregates and provide information about their mass fractal dimension (Df). nih.gov The fractal dimension gives insight into the compactness of the aggregates; larger, looser aggregates have a lower Df, while more compact structures have a higher Df. nih.gov This method has been used to study the aggregation of mineral particles like diaspore (B1175340) in the presence of sodium oleate, showing how factors like surfactant concentration and hydrodynamic conditions influence the formation and characteristics of the resulting aggregates. nih.gov

X-ray Diffraction (XRD) of Oleate Systems

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal, in which a beam of X-rays is diffracted into many specific directions by the crystalline atoms. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

In the context of sodium oleate, XRD studies have been instrumental in characterizing its thermotropic behavior and the structure of its various phases. For instance, the crystalline ordered lamellar structure of sodium oleate in its initial phase exhibits a repeat period of 4.51 nm. researchgate.net The technique has also been employed to study complexes of sodium oleate with oleic acid. nih.govcapes.gov.br In a 1:1 complex of sodium oleate and oleic acid, XRD data revealed that the packing of the hydrocarbon chain is different from that of either of the parent molecules, forming a more stable packing arrangement. nih.gov Furthermore, temperature-dependent XRD studies have elucidated phase transitions, such as the disintegration of a hydrogen-bonded carboxylate-carboxylic acid complex, leading to the separate formation of oleic acid and sodium oleate at elevated temperatures. nih.govcapes.gov.br

The table below summarizes key findings from XRD analysis of sodium oleate systems.

| System | Phase/Condition | Key XRD Findings | Reference |

| Sodium Oleate (NaOl) | Phase I | Crystalline ordered lamellar structure with a repeat period of 4.51 nm. | researchgate.net |

| Sodium Oleate-Oleic Acid (1:1) Complex | N/A | Different hydrocarbon chain packing compared to parent molecules, forming a more stable subcell. | nih.gov |

| Sodium Oleate-Oleic Acid (1:1) Complex | Temperature-induced transition (~32°C) | Disintegration of the hydrogen-bonded complex and separation of oleic acid and sodium oleate. | nih.govcapes.gov.br |

Small-Angle Neutron Scattering (SANS) and Ultra-Small Angle Neutron Scattering (USANS)

Small-Angle Neutron Scattering (SANS) and Ultra-Small Angle Neutron Scattering (USANS) are techniques that use the scattering of neutrons at small angles to investigate the structure of materials at a mesoscopic scale, typically in the range of 1 to 1000 nanometers. These methods are particularly well-suited for studying the size, shape, and organization of micelles, vesicles, and other self-assembled structures formed by surfactants like sodium oleate in solution.

SANS studies on oleogels prepared with mixtures of oleic acid and sodium oleate have revealed the formation of lamellar crystalline structures by sodium oleate. fao.orgresearchgate.net The low q scattering data from these studies were consistent with mass fractal-like behavior. fao.orgresearchgate.net The addition of oleic acid to these systems led to the simultaneous presence of inverse micellar structures. fao.orgresearchgate.net These findings suggest that the ratio of oleic acid to sodium oleate can be used to control the large-scale structure and, consequently, the mechanical properties of the gel. fao.orgresearchgate.net

USANS experiments have been used to investigate more complex systems, such as dual transient networks consisting of worm-like micelles of oppositely charged surfactants, including potassium oleate, in the presence of polysaccharides. nih.gov In these systems, USANS data indicated that the cylindrical structure of the worm-like micelles was not significantly affected by the addition of the polysaccharide at high q-regions. nih.gov However, at low q-regions, an increase in scattering intensity with polymer concentration suggested microphase separation. nih.gov

The following table presents a summary of structural information obtained from SANS and USANS studies on oleate systems.

| System | Technique | Observed Structures | Key Findings | Reference |

| Oleic Acid - Sodium Oleate Oleogels | SANS/USANS | Lamellar crystalline structures, inverse micelles | Sodium oleate forms lamellar structures; addition of oleic acid leads to the formation of inverse micelles. | fao.orgresearchgate.net |

| Potassium Oleate/n-octyltrimethylammonium bromide with Hydroxypropyl Guar | USANS | Worm-like micelles | The cylindrical structure of the micelles is maintained in the presence of the polysaccharide, but microphase separation occurs. | nih.gov |

Microscopic and Imaging Techniques

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution type of scanning probe microscopy that can be used to visualize and measure the surface morphology of materials at the nanoscale. It operates by scanning a sharp tip at the end of a cantilever across the sample surface. The deflection of the cantilever is measured and used to create a topographical image of the surface.

AFM has been extensively used to study the adsorption behavior and morphology of sodium oleate on various mineral surfaces. For example, AFM imaging has shown a significant increase in the average surface roughness of minerals like brucite, diaspore, and limonite after the adsorption of sodium oleate. researchgate.net In another study, AFM was used to investigate the activation mechanism of feldspar (B12085585) by sodium oleate, revealing that sodium oleate preferentially interacts with aluminum atoms on the feldspar surface, leading to a blurry and rough surface texture. tandfonline.com The technique has also been employed to analyze the interaction forces between sodium oleate and quartz surfaces in the presence of other ions, providing insights into flotation processes. acs.orgnih.gov Furthermore, AFM has been utilized to study the interaction between nanobubbles modified with sodium oleate and mica surfaces, revealing details about the adsorption mechanism. acs.orgnih.gov

Below is a data table summarizing the findings from AFM studies on the surface morphology of sodium oleate on different substrates.

| Substrate | Key AFM Findings | Effect of Sodium Oleate | Reference |

| Brucite, Diaspore, Limonite | Significant increase in average surface roughness. | Adsorption of sodium oleate alters the surface topography. | researchgate.net |

| Feldspar | Preferential interaction with Al atoms, resulting in a blurry and rough surface. | Acts as an activator for feldspar by modifying its surface. | tandfonline.com |

| Quartz | Analysis of interaction forces in the presence of Ca2+ ions and other collectors. | Provides a molecular-level understanding of the adsorption process in mineral flotation. | acs.orgnih.gov |

| Mica | Investigation of the adsorption of sodium oleate-modified nanobubbles. | Elucidates the interaction mechanism between modified nanobubbles and mineral surfaces. | acs.orgnih.gov |

| Fluorite | Visualization of bilayered structures forming on the surface even at low concentrations. | Reveals the formation of patches of adsorbed oleate. | researchgate.net |

Phase Contrast and Electron Microscopy for Aggregate Visualization

Phase contrast microscopy and various forms of electron microscopy, such as cryogenic transmission electron microscopy (cryo-TEM) and scanning electron microscopy (SEM), are invaluable tools for the direct visualization of the aggregate structures formed by sodium oleate in aqueous solutions. These techniques provide direct evidence for the formation of micelles, vesicles, and other complex structures.

In studies of the ternary monoolein-sodium oleate-water system, a combination of light microscopy and cryo-TEM has been used to map the microstructural transformations that occur as the ratio of the components is varied. nih.gov These investigations have visualized a range of structures, including micelles, ruptured multilamellar vesicles, flexible threads, and various other vesicle structures. nih.gov Similarly, in the aqueous monoolein (B16389) system mixed with both sodium oleate and oleic acid, optical microscopy and cryo-TEM have been employed to construct phase diagrams and characterize the different aggregate morphologies. acs.orgresearchgate.net These studies have identified large lamellar liquid crystalline phases and stable vesicles as the dominant aggregates at high water concentrations in the monoolein-sodium oleate-water system. acs.orgresearchgate.net

The following table summarizes the types of aggregates visualized using microscopy techniques in different sodium oleate systems.

| System | Microscopy Technique(s) | Observed Aggregates | Reference |

| Monoolein-Sodium Oleate-Water | Light Microscopy, Cryo-TEM | Micelles, ruptured multilamellar vesicles, flexible threads, various vesicle structures. | nih.gov |

| Monoolein-Sodium Oleate-Water | Optical Microscopy, Cryo-TEM | Lamellar liquid crystalline phase, stable vesicles. | acs.orgresearchgate.net |

Colloidal Characterization Techniques

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension or solution. horiba.com It works by analyzing the intensity fluctuations of scattered light that result from the Brownian motion of the particles. usp.org The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is related to their hydrodynamic radius through the Stokes-Einstein equation. usp.org

DLS is a widely used method for characterizing the size of sodium oleate micelles and other aggregates in solution. nih.gov The technique can provide information on the average particle size and the polydispersity of the size distribution. usp.org However, it is important to note that factors such as pH, ionic strength, and surfactant concentration can significantly influence the size of micelles, and these parameters need to be carefully controlled during DLS measurements. researchgate.netmuser-my.com For instance, changes in pH can affect the protonation state of the oleate headgroup, leading to changes in micelle size and structure. muser-my.com Similarly, the concentration of the surfactant can impact the size and shape of the micelles. researchgate.net

The table below provides a general overview of the application of DLS in characterizing sodium oleate systems.

| System | DLS Measurement | Factors Influencing Measurement | Reference |

| Sodium Oleate Micellar Solutions | Particle size distribution, average hydrodynamic radius. | pH, ionic strength, surfactant concentration. | researchgate.netmuser-my.com |

| Mixed Surfactant Systems | Characterization of micellar size and structure. | Composition of the surfactant mixture, presence of additives. | nih.gov |

Zeta Potential Measurements for Surface Charge and Stability

Zeta potential is a critical parameter in the characterization of colloidal dispersions, offering insight into the magnitude of the electrostatic repulsive or attractive forces between particles. This measurement is fundamental to understanding the stability of systems containing sodium oleate, such as emulsions, nanoparticle suspensions, and micellar solutions. For colloidal systems, an absolute zeta potential value greater than 30 mV is generally indicative of good kinetic stability. mdpi.com

The addition of sodium oleate, an anionic surfactant, to aqueous dispersions typically imparts a negative surface charge to the particles, or increases the existing negative charge. This is due to the adsorption of the negatively charged oleate ions onto the particle surfaces through various interaction mechanisms, including hydrophobic interactions between the alkyl chains of the oleate and the particle surface. researchgate.net This increased negative charge enhances the electrostatic repulsion between particles, thereby improving the stability of the dispersion. solidfilm.cnresearchgate.net

The magnitude of the zeta potential in sodium oleate-containing systems is influenced by several factors, including the concentration of sodium oleate and the pH of the dispersion. As the concentration of sodium oleate increases, the surface coverage of oleate ions on the particles increases, leading to a more negative zeta potential. solidfilm.cn For instance, in a study of carbon black powder dispersions, the addition of 30 mg/L of sodium oleate resulted in a zeta potential of approximately -52.4 mV at a pH of around 6.1. researchgate.net

The pH of the medium plays a significant role by influencing the charge of both the particle surface and the oleate ions. In alkaline environments, the zeta potential tends to become more negative due to the deprotonation of surface functional groups and the increased availability of oleate ions. solidfilm.cn The table below illustrates the effect of sodium oleate on the zeta potential of different particulate systems.

| System | Condition | Zeta Potential (mV) | Reference |

|---|---|---|---|

| Carbon Black Powder | 30 mg/L Sodium Oleate, pH ~6.1 | -52.4 | researchgate.net |

| Detonation Nanodiamonds | Presence of Sodium Oleate in Alkaline Media | Increased Absolute Negative Value | solidfilm.cnresearchgate.net |

| General Colloidal Dispersions | Benchmark for Stability | > |30| | mdpi.com |

Nanoparticle Tracking Analysis

Nanoparticle Tracking Analysis (NTA) is a powerful technique for the visualization and analysis of nanoparticles in liquid suspension. azonano.com It provides high-resolution particle size distribution, concentration measurements, and can be adapted to assess the zeta potential of individual particles. The technique operates by capturing the light scattered by individual nanoparticles undergoing Brownian motion, and then tracking the movement of each particle to determine its size via the Stokes-Einstein equation. azonano.com

In the context of sodium oleate, NTA is a valuable tool for characterizing the size and concentration of various nanoscale systems, such as micelles, vesicles, and nanoemulsions. acs.orgacs.org It is particularly useful for analyzing polydisperse samples, providing a particle-by-particle analysis that can resolve different populations within a sample. nih.gov

A notable application of NTA in a system involving sodium oleate is the investigation of the interaction between nanobubbles and mineral surfaces. In one study, NTA was employed to analyze the size distribution and zeta potential of nanobubbles in the presence of sodium oleate. nih.gov The results indicated that sodium oleate molecules adsorb onto the surface of nanobubbles, with the hydrophobic tails oriented towards the gas core and the hydrophilic carboxylate groups facing the aqueous phase. This creates a micelle-like structure with a nanobubble core, which can then interact with mineral surfaces. nih.gov

While direct NTA data on the size distribution of simple sodium oleate micelles is not extensively detailed in the provided sources, the principles of the technique and its successful application in more complex systems underscore its utility for such measurements. The ability of NTA to provide quantitative data on particle size and concentration makes it an indispensable tool for research and quality control in formulations containing sodium oleate.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. ucm.es DSC is employed to study the thermal transitions of materials, such as melting, crystallization, and glass transitions. For sodium oleate, DSC provides valuable information about its thermotropic phase behavior, revealing the temperatures at which it transitions between different physical states. researchgate.net

The DSC thermogram of sodium oleate exhibits multiple endothermic peaks, each corresponding to a specific phase transition. These transitions involve changes in the packing and conformation of the hydrocarbon chains. researchgate.net A study on the thermotropic behavior of sodium oleate identified three distinct endothermic events. The first is a broad peak with an onset temperature of 39.71 ± 5.11 °C, which is attributed to the superposition of two transitions: from a crystalline ordered lamellar structure (Phase I) to an intermediate phase (Phase II), and then to another intermediate phase (Phase III). This broad transition is associated with the melting of the methyl-sided chains and an increase in gauche conformers in the carboxylate-sided chains. researchgate.net

A second, sharper transition occurs at an onset temperature of 115.98 ± 0.04 °C, corresponding to the transition from Phase III to a liquid crystalline phase (Phase IV). This event is associated with the melting of the carboxylate-sided chain. researchgate.net A third endothermic event has been observed at an onset temperature of 174.20 ± 0.01 °C. researchgate.net

The following table summarizes the thermal transitions of sodium oleate as determined by DSC.

| Transition | Onset Temperature (°C) | Description | Reference |

|---|---|---|---|

| Phase I → Phase III | 39.71 ± 5.11 | Overlapping transitions involving the melting of methyl-sided chains. | researchgate.net |

| Phase III → Phase IV | 115.98 ± 0.04 | Transition to a liquid crystalline phase, associated with the melting of the carboxylate-sided chain. | researchgate.net |

| Further Endothermic Event | 174.20 ± 0.01 | High-temperature transition. | researchgate.net |

These detailed thermal analyses are crucial for understanding the physical state of sodium oleate under different temperature conditions, which is essential for its application in various formulations and processes.

V. Computational Modeling and Simulation Studies

Molecular Dynamics (MD) Simulations of Self-Assembly

Molecular dynamics (MD) simulations are widely used to study the spontaneous organization (self-assembly) of sodium oleate (B1233923) molecules in various environments. These simulations model the interactions between individual atoms and molecules over time, revealing the fundamental forces that drive the formation of larger structures such as micelles and aggregates.

In aqueous solutions, large-scale MD simulations have been employed to investigate the self-assembly of sodium oleate (NaOL). These studies show that individual sodium oleate molecules are more inclined to self-associate into spherical aggregates compared to other types of surfactants. mdpi.com The primary driving forces for this self-assembly are the interaction forces between the hydrophilic head groups and the hydrophobic interactions between the alkyl tails. mdpi.com

The interaction between sodium oleate and the surrounding solvent, typically water, is critical to its aggregation behavior. MD simulations utilize several analytical tools to probe these mechanisms. The Solvent-Accessible Surface Area (SASA) is one such tool that measures the surface area of a molecule that is accessible to solvent molecules. mdpi.com Studies have shown that the SASA of sodium oleate molecules decreases significantly as they form aggregates, indicating a tighter packing and reduced contact with water. mdpi.comnih.gov This reduction in solvent contact is a key indicator of stable self-organization. mdpi.com

Hydrogen bonding is another crucial aspect of the surfactant-solvent interaction. Simulations reveal the number of hydrogen bonds formed between the carboxylate head group of sodium oleate and water molecules. For instance, in a pure sodium oleate system, the number of hydrogen bonds with the solvent can be substantial (e.g., an average of 294.39 in one study), highlighting the strong interaction of the hydrophilic head with water. mdpi.com When mixed with other surfactants, the number of hydrogen bonds between sodium oleate and the solvent can be reduced, indicating that surfactant-surfactant interactions are competing with surfactant-solvent interactions. mdpi.com

The stability and structure of sodium oleate aggregates at interfaces (e.g., liquid-gas or liquid-solid) are governed by a balance of intermolecular forces. MD simulations help to dissect the contributions of different forces. The primary forces at play are van der Waals interactions between the hydrophobic tails and electrostatic interactions between the charged carboxylate head groups. mdpi.comnih.gov

Simulations have demonstrated that electrostatic interactions are the main contributors to the aggregation process, particularly in mixed surfactant systems. nih.gov These strong attractive and repulsive forces between the charged heads dictate the packing and morphology of the resulting aggregates. mdpi.com Van der Waals forces, while weaker, are crucial for the cohesion of the hydrophobic core of the micelles. Furthermore, hydrogen bonds can form between the head groups of different surfactant molecules, contributing to a more compact and stable aggregate structure. mdpi.comnih.gov The interplay of these forces is essential for the surface activity of sodium oleate at various interfaces. researchgate.net

MD simulations provide detailed pictures of how sodium oleate molecules adsorb onto the surfaces of different minerals, a process fundamental to its application in mineral flotation. The specific arrangement and binding of sodium oleate depend heavily on the crystal chemistry of the mineral surface.

On Quartz (SiO₂) : Under weakly acidic conditions (pH ≈ 6.5), sodium oleate exists predominantly as oleic acid. MD simulations reveal that these oleic acid molecules adsorb onto the (101) and (100) surfaces of quartz primarily through the formation of hydrogen bonds between the carboxylic acid group and the surface silanol (B1196071) groups. mst.edu

On Hydroxide (B78521) Minerals : On minerals like brucite (Mg(OH)₂) and diaspore (B1175340) (AlOOH), the adsorption of sodium oleate involves the interaction of the carboxylate head group with the metal cations on the mineral surface. researchgate.net The strength of this chemical adsorption varies depending on the mineral, with simulations indicating a stronger interaction with brucite compared to diaspore. researchgate.net

These simulations reveal that the configuration of adsorbed oleate molecules ranges from single-layer (monolayer) to multi-layer (polylayer) coverage, significantly altering the surface properties of the mineral from hydrophilic to hydrophobic.

The behavior of sodium oleate at metal interfaces, particularly under the influence of an electric field, is relevant for applications in corrosion inhibition and capacitor manufacturing. MD simulations have been used to explore the self-assembly of sodium oleate, in the form of oleic acid, on the Al (100) facet. researchgate.net

These theoretical calculations show that oleic acid molecules form a self-assembled monolayer on the aluminum surface. The density of this monolayer is influenced by the strength of the applied electric field. Research indicates that the molecular density of the formed oleic acid monolayer changes as the electric field (E) is varied. researchgate.net

Table 1: Influence of Electric Field on Oleic Acid Monolayer Density on Al (100)

| Electric Field (E) | Molecular Density (mol·nm⁻²) |

| 0 V·Å⁻¹ | 0.855 |

| 0.10 V·Å⁻¹ | 0.847 |

| 1.00 V·Å⁻¹ | 0.844 |

This table is generated based on data from a study investigating the self-assembly of sodium oleate on anodized aluminum interfaces. researchgate.net

The simulations reveal the specific configurations and packing of the oleate molecules, providing a molecular-level understanding of how these films form and protect the aluminum surface. researchgate.net

The interaction of sodium oleate with biological membranes is closely tied to its protonation state (i.e., whether it exists as the deprotonated oleate anion or the protonated, neutral oleic acid). Since sodium oleate is the salt of oleic acid, its behavior in environments with varying pH is best understood by studying the oleic acid/oleate equilibrium. Constant-pH MD simulations are a powerful technique for this purpose, as they allow the protonation state of the molecule to change dynamically in response to its local environment. researchgate.netnih.gov

These simulations have been used to study oleic acid bilayers, which serve as a model for primitive cell membranes or "ufasomes". nih.gov The results show that the ionization state of the carboxylic group is strongly dependent on the solution pH and that these lipid bilayer assemblies are stable between pH 7.0 and 9.0. researchgate.netnih.gov

Key findings from MD simulations of oleic acid/oleate in membranes include:

Aggregation State : The aggregation behavior depends on the protonation state. Fully deprotonated (negatively charged) oleate tends to form worm-like micelles, while a mixture of neutral oleic acid and charged oleate spontaneously forms vesicles (bilayers). nih.gov

Bilayer Structure : Within a bilayer, the charged oleate head groups are pulled further out toward the aqueous phase compared to the neutral oleic acid head groups. nih.gov This leads to a separation between the carboxyl groups of the two species within the membrane.

Area per Lipid : The area per lipid in the membrane increases with a higher mole percentage of charged oleate, likely due to the electrostatic repulsion between the anionic head groups. nih.gov

Dynamic Neutralization : Studies on similar ionizable molecules show that they can dynamically neutralize at the lipid-tail interface before permeating through the membrane, a mechanism that is critical for understanding membrane transport. nih.gov

These simulations provide an atomistic model of how pH influences the structure and stability of oleate-containing membranes, which is crucial for applications like drug delivery. nih.gov

Quantum Chemistry Calculations for Interfacial Interactions

Quantum chemistry calculations, often used in conjunction with MD simulations, provide a more detailed electronic-level understanding of the interactions between sodium oleate and other surfaces. These methods can calculate properties like molecular orbital energies, electrostatic potential maps, and dipole moments, which govern the molecule's reactivity and interaction with its environment. researchgate.nete3s-conferences.org

For instance, quantum chemical simulations of the oleate structure are used to understand its interaction with water molecules and metal cations on nanoparticle surfaces. e3s-conferences.org These calculations can predict the equilibrium geometry of the sodium oleate molecule and the hydrated oleate ion. e3s-conferences.org

Table 2: Calculated Properties of Sodium Oleate and Hydrated Oleate Ion

| Species | Dipole Moment (D) | Electron Affinity (eV) |

| Sodium Oleate | 42.89 | 0.13 |

| Hydrated Oleate Ion | 45.40 | 5.33 |

This table is based on data from quantum chemical simulations. e3s-conferences.org